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Compound Name: But-1-ene-4-boronic acid

Cat. No.: B1288559 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral boronic esters are increasingly recognized as pivotal building blocks in modern

asymmetric synthesis. Their stability, ease of handling, and the stereospecificity with which the

carbon-boron bond can be transformed into a vast array of functional groups—including

amines, halides, arenes, and alkynes—render them invaluable in the construction of complex

chiral molecules.[1][2][3] This versatility has established them as critical intermediates in

medicinal chemistry and drug discovery, exemplified by the synthesis of the proteasome

inhibitor Bortezomib.[4] These application notes provide an overview of key asymmetric

methods for synthesizing chiral boronic esters and detailed protocols for their application.

Matteson Homologation for Asymmetric Chain
Extension
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon

extension of a boronic ester. This reaction utilizes a chiral auxiliary on the boronic ester to

direct the stereochemical outcome of the homologation, enabling the iterative construction of

stereocenters with remarkable precision. Diastereomeric ratios exceeding 1000:1 can be

achieved, making it a cornerstone of stereocontrolled synthesis.[4]

Logical Workflow for Matteson Homologation:
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Caption: Workflow of the Matteson Homologation reaction.

Experimental Protocol: Asymmetric Homologation of a
Pinanediol Boronic Ester
This protocol is a representative example of a Matteson homologation reaction.

Materials:

(1S,2S,3R,5S)-Pinanediol boronic ester of desired substrate

Dichloromethane (CH₂Cl₂) (anhydrous)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Diisopropylamine (anhydrous)

Zinc chloride (ZnCl₂) (anhydrous, e.g., 1.0 M solution in THF)

Grignard reagent (e.g., MeMgBr)

Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom

flask under an argon atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous

THF to -78 °C. Add n-BuLi (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes.

Formation of Dichloromethyllithium (LiCHCl₂): To the freshly prepared LDA solution at -78 °C,

add a solution of the pinanediol boronic ester (1.0 eq) in anhydrous THF. Then, add

anhydrous dichloromethane (1.5 eq) dropwise. Stir the resulting mixture at -78 °C for 30

minutes.

1,2-Migration: To the reaction mixture, add a solution of anhydrous ZnCl₂ (1.2 eq) in THF.

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Nucleophilic Displacement: Cool the mixture to -78 °C and add the Grignard reagent (e.g.,

MeMgBr, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for an

additional 2-4 hours.

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous

NH₄Cl. Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL). Wash

the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic

layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the

crude product by flash column chromatography on silica gel to afford the desired

homologated boronic ester.

Data Presentation: Matteson Homologation
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Substrate (R in
R-
B(pinanediol))

Nucleophile
(Nu)

Diastereomeri
c Ratio (dr)

Yield (%) Reference

n-Butyl MeMgBr >99:1 85

Isobutyl PhMgBr >99:1 82

Benzyl EtMgBr 98:2 88

Phenyl n-BuMgBr 95:5 75

Catalytic Asymmetric Hydroboration of Alkenes
Catalytic asymmetric hydroboration (CAHB) is a highly efficient method for the synthesis of

chiral boronic esters from prochiral alkenes. This reaction typically employs a rhodium or

iridium catalyst with a chiral ligand to control the enantioselectivity of the boron addition. The

use of directing groups on the substrate can further enhance regioselectivity and stereocontrol.
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Caption: General workflow for catalytic asymmetric hydroboration.

Experimental Protocol: Oxime-Directed Catalytic
Asymmetric Hydroboration
This protocol is a representative example of a directed CAHB reaction to form a chiral tertiary

boronic ester.[5]

Materials:

β,γ-Unsaturated oxime ether substrate

[Rh(cod)₂]BF₄

Chiral phosphoramidite ligand

Pinacolborane (pinBH)

Anhydrous solvent (e.g., THF or 1,4-dioxane)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (1-

2 mol%) and the chiral phosphoramidite ligand (1.1-2.2 mol%) in the anhydrous solvent. Stir

the solution at room temperature for 30 minutes to pre-form the active catalyst.

Reaction Setup: In a separate flame-dried flask, dissolve the β,γ-unsaturated oxime ether

substrate (1.0 eq) in the anhydrous solvent.

Hydroboration: To the substrate solution, add the pre-formed catalyst solution followed by the

dropwise addition of pinacolborane (1.2-1.5 eq) at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up and Purification: Upon completion, quench the reaction with a few drops of

methanol. Remove the solvent under reduced pressure. Purify the residue by flash column

chromatography on silica gel to yield the chiral tertiary boronic ester.

Data Presentation: Catalytic Asymmetric Hydroboration
Alkene
Substrate

Directing
Group

Catalyst/Lig
and

Enantiomeri
c Ratio (er)

Yield (%) Reference

1,1-

disubstituted

alkene

Oxime ether

[Rh(cod)₂]BF₄

/ Chiral

Phosphorami

dite

96:4 87 [5]

Trisubstituted

alkene
Oxime ether

[Rh(cod)₂]BF₄

/ Chiral

Phosphorami

dite

95:5 81 [5]

Allylic

phosphonate
Phosphonate

[Rh(nbd)₂]BF

₄ / TADDOL-

derived

phosphite

99:1 82 [6]

Asymmetric Conjugate Addition of Boron
Nucleophiles
The enantioselective conjugate addition of organoboron reagents to α,β-unsaturated

compounds is a powerful method for creating stereogenic centers. This can be achieved

through the use of chiral catalysts that activate the Michael acceptor and control the facial

selectivity of the nucleophilic attack by the boron species.

Signaling Pathway for Chiral Brønsted Acid Catalyzed
Conjugate Addition:
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Caption: Proposed pathway for chiral Brønsted acid catalysis.

Experimental Protocol: Enantioselective Conjugate
Addition to an Enone
This protocol is a representative example of a chiral Brønsted acid-catalyzed conjugate

addition of a boronic acid to an enone.

Materials:

α,β-Unsaturated ketone (enone)

Aryl or alkenylboronic acid
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Chiral BINOL-derived catalyst (e.g., (R)-3,3'-I₂-BINOL)

Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Molecular sieves (e.g., 4 Å)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried Schlenk tube containing activated 4 Å molecular sieves,

add the chiral BINOL-derived catalyst (5-10 mol%).

Addition of Reagents: Add the enone (1.0 eq) and the boronic acid (1.5 eq) to the Schlenk

tube.

Initiation of Reaction: Add the anhydrous solvent via syringe and stir the reaction mixture at

the desired temperature (e.g., room temperature or 0 °C).

Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR until completion (typically 24-48

hours).

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of

Celite, washing with ethyl acetate. Wash the filtrate with saturated aqueous NaHCO₃ and

brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify

the crude product by flash column chromatography on silica gel to obtain the chiral β-boryl

ketone.

Data Presentation: Enantioselective Conjugate Addition
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Enone
Substrate

Boronic
Acid

Catalyst
Enantiomeri
c Excess
(ee%)

Yield (%) Reference

Cyclohexeno

ne

Phenylboroni

c acid

O-

monoacyltart

aric acid

90 85 [7]

Chalcone
Vinylboronic

acid

(R)-3,3'-I₂-

BINOL
95 92 [8]

Indole-

appended

enone

Alkenylboroni

c acid

3,3'-

bis(pentafluor

ophenyl)-

BINOL

>99 95 [4]

Disclaimer: The provided protocols are intended as representative examples and may require

optimization for specific substrates and reaction scales. Appropriate safety precautions should

always be taken when handling the listed reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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